molecular formula C14H18N2O3S2 B2908103 2-cyano-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide CAS No. 2034425-08-4

2-cyano-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide

Cat. No.: B2908103
CAS No.: 2034425-08-4
M. Wt: 326.43
InChI Key: QXRSZULCJWEDQO-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a cyano (-CN) group and a sulfonamide (-SO₂NH₂) moiety. The sulfonamide nitrogen is further connected via an ethylthioether linker to a tetrahydro-2H-pyran-4-yl group. This structure confers unique physicochemical properties, including moderate polarity from the cyano group and enhanced metabolic stability due to the tetrahydro-2H-pyran ring.

Properties

IUPAC Name

2-cyano-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c15-11-12-3-1-2-4-14(12)21(17,18)16-7-10-20-13-5-8-19-9-6-13/h1-4,13,16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRSZULCJWEDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been reported to potentially inhibit histone deacetylase (hdac). HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene expression regulation, cell cycle progression, and developmental events.

Biochemical Pathways

Hdac inhibitors generally affect the expression of genes involved in cell cycle regulation, apoptosis, and other critical biological processes. The downstream effects can include cell cycle arrest, apoptosis, or differentiation, depending on the specific genes affected.

Biological Activity

2-cyano-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide, with a CAS number of 2034425-08-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₄H₁₈N₂O₂S
  • Molecular Weight : 326.4 g/mol
  • Structure : The compound features a benzenesulfonamide moiety linked to a cyano group and a tetrahydro-2H-pyran thioether.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antitumor , anticonvulsant , and antimicrobial properties .

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, the presence of the sulfonamide group has been associated with enhanced cytotoxic effects against various cancer cell lines.

CompoundIC50 (µM)Cell Line
2-cyano-N-(2-(thioethyl)benzenesulfonamideTBDA431 (human epidermoid carcinoma)
Analogue 11.61 ± 1.92Jurkat (T-cell leukemia)
Analogue 21.98 ± 1.22HT29 (colorectal cancer)

The structure-activity relationship analysis suggests that the introduction of electron-withdrawing groups, such as cyano or halogens, significantly enhances the cytotoxicity of these compounds .

Anticonvulsant Activity

The anticonvulsant potential of this compound is also notable. In studies involving various thiazole derivatives, compounds with similar functionalities have shown promising results in seizure models, indicating that modifications to the benzenesulfonamide structure could yield effective anticonvulsants.

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been well-documented. Preliminary data suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve inhibition of bacterial dihydropteroate synthase, an essential enzyme for folate synthesis .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of 2-cyano-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide and related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Reported Activity/Notes
This compound (Target) C₁₄H₁₇N₂O₃S₂ ~349.4* Cyano, tetrahydro-2H-pyran-4-yl thioether N/A Structural similarity to carbonic anhydrase inhibitors; potential enzyme modulation .
4-(2-(2-((2-(2-(1-(2-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (21) C₂₅H₂₂ClN₅O₄S₂ 584.1 Chlorophenyl, quinazolinone, hydrazineyl 273–275 Carbonic anhydrase inhibition; 84% yield .
2-Chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide C₁₈H₂₀ClNO₂S 349.9 Chloro, tetrahydro-2H-pyran-4-yl, thiophene N/A Structural analog with thiophene; higher lipophilicity vs. cyano group .
3-Chloro-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylbenzenesulfonamide C₂₀H₂₄ClNO₄S 409.9 Methoxyphenyl, methyl, chloro N/A Enhanced solubility from methoxy group; no reported activity .
2-Cyano-N-(2-nitro-phenyl)-acetamide (3g) C₉H₇N₃O₃ 205.2 Cyano, nitro N/A Smaller molecule; synthesized via ethanol/piperidine at 0–5°C .

*Molecular weight estimated based on formula.

Key Observations:

Substituent Effects: The cyano group in the target compound increases polarity compared to chloro or methoxy substituents in analogs . This may enhance water solubility but reduce membrane permeability. The tetrahydro-2H-pyran-4-yl thioether group contributes to metabolic stability, as seen in analogs like the thiophene-containing compound .

Biological Activity :

  • Quinazoline-linked sulfonamides (e.g., compound 21 ) exhibit carbonic anhydrase inhibition, implying that the target compound may share similar enzyme-targeting capabilities.

Functional Group Analysis

  • Cyano vs. Chloro/Methoxy: The electron-withdrawing cyano group may enhance binding affinity to enzyme active sites compared to electron-donating groups like methoxy .
  • Tetrahydro-2H-Pyran vs.

Q & A

Q. What are the optimal synthetic routes for 2-cyano-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including sulfonamide coupling, thioether formation, and cyano-group introduction. Key steps include:

  • Thioether formation : Reacting 2-mercaptoethylamine with tetrahydro-2H-pyran-4-yl bromide under basic conditions (e.g., NaH in THF).
  • Sulfonamide coupling : Using 2-cyanobenzenesulfonyl chloride with the thioether intermediate in the presence of a base (e.g., triethylamine) .
  • Optimization : Reaction temperature (0–25°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) are critical. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the sulfonamide NH proton (~10 ppm) and the tetrahydro-2H-pyran ring’s methylene groups (δ 1.5–4.0 ppm).
  • IR spectroscopy : Sulfonamide S=O stretches (~1350 cm1^{-1}) and C≡N vibrations (~2200 cm1^{-1}) are diagnostic .
  • X-ray crystallography : Crystallization in ethanol/water (7:3) resolves spatial conformation, with data refined using SHELXL (CCDC deposition recommended) .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Quantify via HPLC-UV at λ = 254 nm.
  • Stability : Incubate at 37°C for 24–72 hours; monitor degradation by LC-MS. Hydrolysis of the sulfonamide group in acidic conditions is a common instability .

Advanced Research Questions

Q. How does the sulfonamide group influence this compound’s biological activity, and what are validated targets in enzyme inhibition assays?

Methodological Answer: The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, enabling interactions with catalytic residues (e.g., carbonic anhydrase II’s Zn2+^{2+}-bound water). Validated assays include:

  • Carbonic anhydrase inhibition : Monitor CO2_2 hydration rates via stopped-flow spectroscopy (IC50_{50} determination).
  • Kinase binding : Use TR-FRET assays with recombinant kinases (e.g., EGFR) to assess competitive displacement .
    Contradictory activity data (e.g., low nM in vitro vs. µM in cell-based assays) may arise from poor membrane permeability, requiring logP/logD optimization .

Q. What computational strategies are recommended to model this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Glide with crystal structures (PDB IDs: 3W4H for carbonic anhydrase). Focus on sulfonamide-Zn2+^{2+} coordination and π-π stacking with adjacent aromatic residues.
  • MD simulations : GROMACS/AMBER simulations (100 ns) assess binding stability; analyze RMSD/RMSF for ligand-protein complexes .
  • QSAR models : Train on sulfonamide derivatives with known IC50_{50} values; descriptors include polar surface area and H-bond counts .

Q. How can contradictory data in biological activity or synthetic yields be systematically resolved?

Methodological Answer:

  • Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if IC50_{50} discrepancies arise between fluorometric and radiometric assays.
  • Reaction troubleshooting : For low yields, analyze intermediates via LC-MS for side products (e.g., over-oxidation of thioether to sulfone). Adjust protecting groups (e.g., Boc for amines) .
  • Batch-to-batch variability : Implement QC protocols (e.g., 1H^1H-NMR purity >95%, residual solvent analysis via GC-MS) .

Q. What strategies are effective for derivatizing the tetrahydro-2H-pyran-4-ylthio moiety to enhance pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric replacement : Substitute tetrahydro-2H-pyran with piperidine or morpholine rings to modulate logP and metabolic stability.
  • Functionalization : Introduce hydroxyl groups via oxidation (mCPBA) to improve solubility.
  • Prodrug design : Convert the thioether to a sulfoxide using H2_2O2_2, which is reduced in vivo to the active form .

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